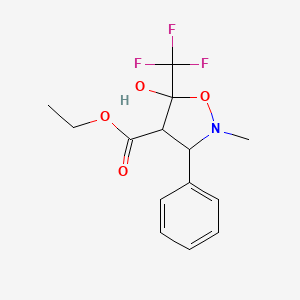

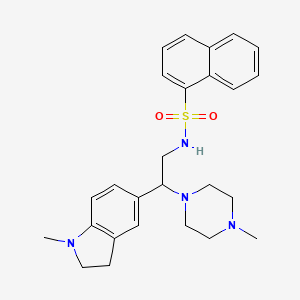

N-(2,4-dimethylphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

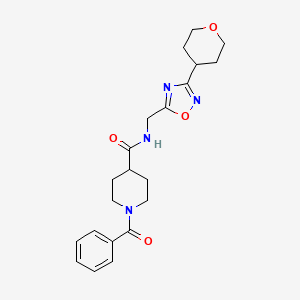

The compound "N-(2,4-dimethylphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1,2,3-triazole, a class of heterocyclic compounds that have gained significant attention due to their diverse pharmacological activities. The structure of the compound suggests that it is a triazole with various substituents on the phenyl rings, which could potentially affect its physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of azides and alkynes or the reaction of hydrazides with carbonyl compounds. In the context of the provided papers, similar triazole compounds have been synthesized using different methods. For instance, the synthesis of 1,2,4-triazole carboxamides involves coupling of a trimethylsilyl derivative with a chloromethyl glycerol derivative, followed by amination and deprotection steps . Another method includes the acid-catalyzed reaction of a triazole carbohydrazide with an aldehyde . Although the exact synthesis of the compound is not detailed, these methods provide insight into possible synthetic routes that could be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms. The substituents attached to the triazole ring and the phenyl rings can significantly influence the molecular conformation and, consequently, the biological activity of the compound. Single-crystal X-ray diffraction is a common technique used to ascertain the structure of such compounds .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to the reactivity of the triazole ring and the functional groups attached to it. The presence of a carboxamide group suggests potential for further chemical modifications, such as N-alkylation or amidation reactions. The methoxy and methyl substituents on the phenyl rings may also undergo electrophilic substitution reactions under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the triazole ring and the phenyl rings. The presence of methoxy groups typically increases the solubility in organic solvents, while the carboxamide group could form hydrogen bonds, affecting the compound's boiling point and melting point. Spectroscopic techniques like NMR, IR, and mass spectroscopy are essential for characterizing these properties .

Aplicaciones Científicas De Investigación

Antimicrobial Activities

Some novel triazole derivatives, including those structurally related to the mentioned compound, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against a range of microorganisms, indicating their potential as antimicrobial agents. This research underscores the importance of triazole derivatives in developing new therapeutic agents to combat infectious diseases (Bektaş et al., 2007).

Antioxidant and Antitumor Activities

Triazole derivatives have also been synthesized and assessed for their biological activity, including antioxidant and antitumor effects. These studies highlight the versatile pharmacological profiles of triazole compounds, suggesting their potential in creating new treatments for cancer and oxidative stress-related conditions (Gilava et al., 2020).

Electrochromic Materials

Triazole derivatives have found applications in material science, particularly in the development of electrochromic materials. These compounds have been incorporated into aromatic polyamides, leading to materials with notable electrochromic properties, which could be beneficial in creating smart windows and displays (Chang & Liou, 2008).

Fluorophores for Photophysical Studies

Novel triazole-based fluorophores have been developed, showcasing unique photophysical properties. These compounds, emitting in the blue and green regions, offer new possibilities for fluorescent probes and materials in photophysical studies and applications requiring specific light-emitting properties (Padalkar et al., 2015).

Solid-Phase Synthesis Applications

Triazole compounds have been utilized in the solid-phase synthesis of peptides, demonstrating the versatility of triazole chemistry in facilitating the synthesis of biologically relevant molecules. This application is crucial for developing synthetic methodologies that enable the rapid and efficient production of peptides for research and therapeutic use (Albericio & Bárány, 2009).

Propiedades

IUPAC Name |

N-(2,4-dimethylphenyl)-1-(2-methoxy-5-methylphenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-12-6-8-16(14(3)10-12)21-20(25)19-15(4)24(23-22-19)17-11-13(2)7-9-18(17)26-5/h6-11H,1-5H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSDIVXDQXOXCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=C(C=CC(=C3)C)OC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-ethyl 3-methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2506681.png)

![6-chloro-N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]pyridine-3-sulfonamide](/img/structure/B2506682.png)

![6-(4-bromobenzyl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2506686.png)

![N-[Cyano(thiophen-3-yl)methyl]-2-(3,4-dihydro-2H-chromen-4-yl)acetamide](/img/structure/B2506691.png)